molecular formula C16H12FNO3 B2882906 2-(2-Fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid CAS No. 728887-87-4

2-(2-Fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid

Cat. No.: B2882906
CAS No.: 728887-87-4
M. Wt: 285.274
InChI Key: OGQGLHQUWOWZCS-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid is a carboxylic acid derivative characterized by an isoindoline core and is recognized in biochemical research for its role as a non-metal chelating inhibitor of metallo-β-lactamases (MBLs), specifically the Verona Integron-encoded MBL (VIM-2) . Carboxylic acids, which contain the carboxyl functional group (-COOH), are often polar and can participate in hydrogen bonding, influencing their physical properties and interactions with biological targets . This compound represents a significant chemotype in antimicrobial research because it inhibits the VIM-2 enzyme through a mechanism that involves binding adjacent to the active site zinc ions without directly chelating them, a distinct mode of action that can help in circumventing common resistance mechanisms . Its primary research value lies in the development of novel therapeutic strategies against bacterial resistance to β-lactam antibiotics. Researchers utilize this compound to study MBL inhibition and to develop new types of clinically useful inhibitors targeting MBLs and other MBL-fold metallo-enzymes involved in antibacterial resistance . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-3-oxo-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-13-7-2-1-4-10(13)8-18-9-11-5-3-6-12(16(20)21)14(11)15(18)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQGLHQUWOWZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid typically involves the reaction of 2-fluorobenzylamine with phthalic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isoindoline core. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid with structurally related compounds, focusing on molecular properties, substituent effects, and reported biological activities.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Activities Source
This compound C₁₆H₁₂FNO₃ 285.27 2-Fluorobenzyl Potential MBL inhibition (inferred)
2-(2-Chloro-6-fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid (Compound 16) C₁₅H₁₀ClFNO₃ 309.70 2-Chloro-6-fluorobenzyl VIM-2 MBL inhibitor (IC₅₀ = 1.2 µM)
2-(2-Chlorophenyl)-3-oxoisoindoline-4-carboxylic acid C₁₅H₁₀ClNO₃ 287.70 2-Chlorophenyl LogP = 2.0; pKa = 3.48
2-Benzyl-3-oxoisoindoline-4-carboxylic acid C₁₆H₁₃NO₃ 267.28 Benzyl (non-halogenated) XLogP3 = 2.0; hydrogen-bond donor = 1
3-Oxoisoindoline-4-carboxylic acid (Parent compound) C₉H₇NO₃ 189.16 None Base structure for derivatization

Key Observations:

Substituent Effects on Bioactivity: The 2-fluorobenzyl group in the target compound may enhance binding to MBLs compared to non-fluorinated analogs, as seen in Compound 16, which inhibits VIM-2 MBL via halogen-mediated interactions with the enzyme's active site . Fluorine’s electronegativity and small atomic radius favor dipole interactions and reduced steric hindrance. The 2-chlorophenyl analog (C₁₅H₁₀ClNO₃) exhibits a higher predicted LogP (2.0) than the fluorinated compound, suggesting increased lipophilicity, which could affect cellular uptake .

Structural Modifications and Solubility: The parent compound (C₉H₇NO₃) lacks substituents, resulting in lower molecular weight (189.16 g/mol) and higher solubility in aqueous media. Adding hydrophobic groups like benzyl or fluorobenzyl reduces solubility but improves membrane permeability .

Such packing motifs may influence solid-state stability and formulation properties .

Research Findings and Implications

  • Enzyme Inhibition : Compound 16 (2-chloro-6-fluorobenzyl analog) binds VIM-2 MBL via halogen interactions with Zn²⁺ ions and hydrophobic residues. The target compound’s 2-fluorobenzyl group may adopt a similar binding mode but with reduced steric bulk compared to chlorine .
  • Synthetic Accessibility : Fluorinated isoindolines are typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. The presence of fluorine may require specialized reagents (e.g., Selectfluor®) to avoid defluorination .

Biological Activity

The compound 2-(2-Fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of metallo-beta-lactamases (MBLs) and its implications in drug resistance. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14FNO3
  • Molecular Weight : 287.29 g/mol

The compound features a fluorobenzyl group attached to an isoindoline core, which is known for its diverse biological activities.

Inhibition of Metallo-Beta-Lactamases

Recent studies have highlighted the compound's role as an inhibitor of VIM-2 metallo-beta-lactamase, an enzyme responsible for antibiotic resistance. The mechanism of action involves binding adjacent to the active site zinc ions, thus preventing the enzyme from hydrolyzing beta-lactam antibiotics. This represents a novel mode of inhibition that does not rely on traditional metal chelation strategies .

Case Study: VIM-2 Inhibition

A crystallographic analysis demonstrated that this compound effectively inhibits VIM-2 by stabilizing the enzyme in a conformation that prevents substrate access. This finding is crucial for developing new therapeutic agents against infections caused by resistant bacterial strains .

Antitumor Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that derivatives of this compound may exhibit antitumor activity. A related study on 5-fluorocytosine derivatives indicated that modifications to the isoindoline structure could enhance cytotoxic effects against cancer cell lines .

Toxicological Profile

The toxicity profile of this compound appears favorable based on preliminary studies. It has been shown to exhibit low toxicity in sub-chronic repeated-dose toxicity experiments, indicating its potential as a safe therapeutic candidate .

Summary of Research Findings

Study FocusFindingsReference
Inhibition of VIM-2Compound binds near active site zinc ions, inhibiting enzyme function without metal chelation
Antitumor ActivityRelated compounds show cytotoxic effects on cancer cell lines
Toxicological ProfileLow toxicity in sub-chronic studies indicates safety for therapeutic use

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : A multi-step synthesis approach is typically employed, starting with isoindoline derivatives and introducing the 2-fluorobenzyl group via nucleophilic substitution or coupling reactions. For example, refluxing precursors (e.g., 3-oxoisoindoline-4-carboxylic acid derivatives) with 2-fluorobenzyl halides in polar aprotic solvents (e.g., DMF) under inert atmosphere at 80–100°C for 6–12 hours yields the target compound. Catalysts like K₂CO₃ or Cs₂CO₃ improve reactivity . Optimization involves adjusting stoichiometry, solvent polarity, and temperature gradients to mitigate side reactions (e.g., over-alkylation).

Q. How is crystallographic data for this compound analyzed to confirm its molecular structure?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DMSO/water. Data collection at 100 K using synchrotron radiation (1.4 Å resolution) and refinement with SHELXL (for small molecules) or PHENIX (for protein complexes) resolves bond lengths, angles, and stereochemistry. For example, PDB entry 5LM6 (resolution: 1.4 Å) confirms the compound’s binding to VIM-2 metallo-beta-lactamase via hydrogen bonds between the carboxylic acid group and Zn²⁺ ions .

Q. What spectroscopic techniques are used to characterize purity and functional groups?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 7.2–8.1 ppm) and the fluorobenzyl methylene group (δ 4.5–5.0 ppm). ¹⁹F NMR detects the fluorine environment (δ -110 to -120 ppm).
  • FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch of carboxylic acid) confirm key functional groups.
  • LC-MS : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~300 m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) against metallo-beta-lactamases?

  • Methodology : Discrepancies often arise from assay conditions (e.g., Zn²⁺ concentration, buffer pH). Standardize protocols using:

  • Enzyme kinetics : Measure inhibition constants (Kᵢ) under fixed Zn²⁺ (50 µM) and pH 7.4.
  • Crystallographic validation : Compare binding modes in PDB structures (e.g., 5LM6 vs. homologs) to identify conserved interactions.
  • Statistical analysis : Apply ANOVA to datasets from replicate experiments to distinguish technical vs. biological variability .

Q. What strategies improve the compound’s stability in aqueous solutions for in vitro assays?

  • Methodology :

  • pH optimization : Stabilize the carboxylic acid group using buffers (pH 6.5–7.5) to prevent deprotonation-induced degradation.
  • Lyophilization : Prepare stock solutions in DMSO, lyophilize, and store at -80°C to minimize hydrolysis.
  • Chelating agents : Add EDTA (1–5 mM) to sequester trace metals that catalyze decomposition .

Q. How can computational modeling predict off-target interactions of this compound in proteomes?

  • Methodology :

  • Docking studies : Use AutoDock Vina to screen against human proteome databases (e.g., PDB, AlphaFold). Focus on proteins with Zn²⁺-binding sites (e.g., matrix metalloproteinases).
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
  • Pharmacophore mapping : Align the compound’s isoindoline core with known inhibitors to identify shared interaction motifs .

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